BI-6C9 (N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide) is a synthetic compound initially developed as a BH3 interacting-domain death agonist (BID) inhibitor. [] It has garnered attention in scientific research for its role in inhibiting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. []
BI-6C9 belongs to a class of compounds known as Bid inhibitors. It has been classified based on its structural properties and mechanism of action as an anti-apoptotic agent. The compound is synthesized from derivatives of phenylsulfanyl-phenylamine, showcasing its relevance in drug discovery for neuroprotective applications, especially in conditions associated with excitotoxicity and neurodegeneration .
The synthesis of BI-6C9 involves several key steps, primarily focusing on the formation of bi-dentate ligands that target Bid. The synthetic pathway includes:
The yield and purity of BI-6C9 can vary based on the specific conditions employed during synthesis, including temperature, reaction time, and solvent choice.
BI-6C9 participates in several significant chemical reactions relevant to its function:
These reactions underscore its potential therapeutic role in neuroprotection.
The mechanism by which BI-6C9 exerts its effects involves several key processes:
While specific physical and chemical properties such as melting point or solubility are not detailed in the sources, some inferred properties include:
These properties are essential for considering BI-6C9's formulation for therapeutic applications.
BI-6C9 shows promise in various scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2